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Compound of Interest

Compound Name: alpha-Galactosylceramide

Cat. No.: B1228890

Introduction

Alpha-Galactosylceramide (a-GalCer, KRN7000) is a potent synthetic glycolipid agonist that
specifically activates invariant Natural Killer T (iNKT) cells.[1][2] INKT cells are a unique subset
of T lymphocytes that recognize glycolipid antigens presented by the non-classical MHC class
I-like molecule, CD1d.[1][2] Upon activation by a-GalCer, INKT cells rapidly produce a cascade
of Thl and Th2 cytokines, most notably Interferon-gamma (IFN-y).[2][3] IFN-y is a critical
cytokine in mediating anti-tumor and anti-viral immune responses.[4] Therefore, quantifying
IFN-y production following a-GalCer stimulation is a key method for evaluating INKT cell activity
and the efficacy of immunomodulatory therapies. This document provides a detailed protocol
for the isolation of murine splenocytes, stimulation with a-GalCer, and subsequent
measurement of IFN-y in the cell culture supernatant using a sandwich Enzyme-Linked
Immunosorbent Assay (ELISA).

Signaling Pathway and Experimental Overview

The activation of INKT cells by a-GalCer presented on an Antigen Presenting Cell (APC)
initiates a signaling cascade leading to cytokine release. The overall experimental procedure
involves isolating splenocytes, stimulating them in vitro, and analyzing the supernatant for IFN-

Y.
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Figure 1: a-GalCer presented by CD1d on an APC activates the iNKT cell's TCR, inducing IFN-
y production.
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1. Spleen Isolation
Harvest spleen from mouse aseptically.

2. Mechanical Dissociation
Prepare single-cell suspension.

3. Red Blood Cell Lysis
Remove erythrocytes from suspension.

4. Cell Counting & Viability
Use hemocytometer and Trypan Blue.

5. Cell Plating & Stimulation
Plate cells at 2x1076 cells/mL with a-GalCer.

6. Incubation
Culture for 48-72 hours at 37°C, 5% CO2.

7. Supernatant Collection
Centrifuge plate and collect supernatant.

8. IFN-y ELISA
Perform assay on supernatant.

9. Data Analysis
Calculate IFN-y concentration from standard curve.

Click to download full resolution via product page

Figure 2: High-level experimental workflow from spleen isolation to final data analysis.
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Experimental Protocols
Part 1: Murine Splenocyte Isolation

This protocol describes the preparation of a single-cell suspension from a mouse spleen. All

steps should be performed in a sterile biological safety cabinet.

Materials:

Mouse Spleen

Sterile Hank's Balanced Salt Solution (HBSS) or RPMI-1640 medium|[5]
70 um cell strainer

Sterile 50 mL conical tubes

Syringe plunger (3 mL or 5 mL)

Red Blood Cell (RBC) Lysis Buffer

Fetal Bovine Serum (FBS)

Complete Culture Medium: RPMI-1640 supplemented with 10% FBS, 2 mM L-glutamine,
100 U/mL penicillin, and 100 pg/mL streptomycin.

Procedure:

Humanely euthanize the mouse according to approved institutional guidelines.

Sterilize the abdomen with 70% ethanol and aseptically remove the spleen, placing it into a
petri dish containing 5 mL of cold HBSS.[5]

Place a 70 um cell strainer over a 50 mL conical tube.
Transfer the spleen to the strainer.

Gently mash the spleen through the strainer using the plunger end of a sterile syringe.[6]
Wash the strainer with an additional 10 mL of HBSS or RPMI to ensure maximum cell
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recovery.

o Centrifuge the cell suspension at 300-400 x g for 10 minutes at 4°C.[7][8]

» Discard the supernatant. Resuspend the cell pellet in 2-3 mL of RBC Lysis Buffer and
incubate for 2-3 minutes at room temperature.[6][3]

e Add 10 mL of complete culture medium to neutralize the lysis buffer and centrifuge again at
300-400 x g for 10 minutes.

o Discard the supernatant and resuspend the splenocyte pellet in 10 mL of complete culture
medium.

o Determine cell concentration and viability using a hemocytometer and Trypan Blue
exclusion. Viability should be >90%.

» Adjust the cell concentration to 2 x 1076 viable cells/mL in complete culture medium.

Part 2: Splenocyte Stimulation with a-
Galactosylceramide

Materials:

Isolated splenocytes at 2 x 1076 cells/mL

o-Galactosylceramide (stock solution typically in DMSO, then diluted in culture medium)

96-well flat-bottom cell culture plates

Vehicle control (DMSO diluted to the same final concentration as the a-GalCer samples)
Procedure:
e Add 100 pL of the splenocyte suspension (2 x 105 cells) to each well of a 96-well plate.

o Prepare serial dilutions of a-GalCer in complete culture medium. A typical final concentration
range for stimulation is 1-100 ng/mL.
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e Add 100 pL of the a-GalCer dilutions to the appropriate wells. For control wells, add 100 pL
of medium with the vehicle control.

e The final volume in each well will be 200 pL.
 Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.
 After incubation, centrifuge the plate at 400 x g for 10 minutes to pellet the cells.

o Carefully collect the supernatant without disturbing the cell pellet. Samples can be assayed
immediately or stored at -80°C. Avoid repeated freeze-thaw cycles.[9][10]

Part 3: IFN-y Sandwich ELISA Protocol

This is a generalized protocol. Always refer to the specific instructions provided with your
commercial ELISA kit.

Materials:

Commercial Mouse IFN-y ELISA Kit (contains capture antibody, detection antibody,
streptavidin-HRP, TMB substrate, stop solution, standards, and wash buffers)

Collected cell culture supernatants

96-well ELISA plate

Microplate reader capable of reading at 450 nm (with 570 nm correction if available)
Procedure:

o Plate Coating: Dilute the capture antibody in coating buffer and add 100 pL to each well of
the ELISA plate. Seal the plate and incubate overnight at 4°C.[11]

e Washing & Blocking: Aspirate the coating solution and wash the plate 3-5 times with 200-300
uL of wash buffer per well.[9][12] After the final wash, add 200 pL of blocking buffer (e.qg.,
Assay Diluent) to each well and incubate for 1-2 hours at room temperature.[11]
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o Standard and Sample Incubation: Wash the plate again. Prepare a standard curve by
performing serial dilutions of the IFN-y standard. Add 100 pL of each standard, control, and
your experimental samples (supernatants) to the appropriate wells.[9] Incubate for 2 hours at
room temperature.[10]

o Detection Antibody: Wash the plate. Add 100 pL of the diluted biotinylated detection antibody
to each well.[12] Incubate for 1-2 hours at room temperature.

o Streptavidin-HRP Incubation: Wash the plate. Add 100 uL of diluted Streptavidin-HRP
conjugate to each well.[9] Incubate for 20-60 minutes at room temperature, protected from
light.

o Substrate Development: Wash the plate thoroughly. Add 100 pL of TMB Substrate Solution
to each well.[10] Incubate at room temperature in the dark for 15-30 minutes, monitoring for
color development.

o Stop Reaction: Add 50 pL of Stop Solution to each well. The color will change from blue to
yellow.[9][10]

» Read Plate: Read the optical density (OD) of each well at 450 nm within 30 minutes of
adding the stop solution.[10]

Data Presentation

Quantitative data from the ELISA should be clearly organized. A standard curve is generated by
plotting the OD values of the standards against their known concentrations. The concentration
of IFN-y in the experimental samples is then interpolated from this curve.
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Parameter Specification

Assay Type Sandwich ELISA

Sample Type Cell Culture Supernatants, Serum, Plasmal[9]
Sensitivity Typically 2-15 pg/mL[9]

Detection Range

Typically 15 - 1000 pg/mL][9]

Specificity

High specificity for natural and recombinant
mouse IFN-y

Table 1. Typical specifications for a commercial
Mouse IFN-y ELISA Kit.

o-GalCer Concentration (ng/mL)

Mean IFN-y Concentration (pg/mL) * SD

0 (Vehicle Control) 152+45

1 250.6 £ 25.1
10 875.3 £ 68.9
100 1540.8 £+ 112.4

Table 2. Example of a dose-dependent increase

in IFN-y production by splenocytes stimulated

with a-GalCer for 72 hours. Data are presented

as mean * standard deviation of triplicate wells.

(Note: These are representative data and will

vary by experiment).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

© 2025 BenchChem. All rights reserved.

8/10 Tech Support


https://www.elkbiotech.com/upload/file/ELISA/ELK1036-1.pdf
https://www.elkbiotech.com/upload/file/ELISA/ELK1036-1.pdf
https://www.elkbiotech.com/upload/file/ELISA/ELK1036-1.pdf
https://www.benchchem.com/product/b1228890?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1228890?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

1. Frontiers | Natural Killer T-Cell Agonist a-Galactosylceramide and PD-1 Blockade
Synergize to Reduce Tumor Development in a Preclinical Model of Colon Cancer
[frontiersin.org]

e 2. adipogen.com [adipogen.com]
o 3. biomedicalsciences.unimelb.edu.au [biomedicalsciences.unimelb.edu.au]

e 4. IFN-gamma-mediated inhibition of tumor angiogenesis by natural killer T-cell ligand, alpha-
galactosylceramide - PubMed [pubmed.ncbi.nim.nih.gov]

» 5. Mouse Spleen Cell Isolation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
» 6. bdbiosciences.com [bdbiosciences.com]

e 7. stemcell.com [stemcell.com]

e 8. surgery.pitt.edu [surgery.pitt.edul]

e 9. elkbiotech.com [elkbiotech.com]

e 10. bdbiosciences.com [bdbiosciences.com]

e 11. ulab360.com [ulab360.com]

e 12. documents.thermofisher.com [documents.thermofisher.com]

 To cite this document: BenchChem. [Application Note: Measuring IFN-gamma Release from
o-Galactosylceramide Stimulated Splenocytes using ELISA]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b1228890#elisa-protocol-for-
measuring-ifn-gamma-release-from-alpha-galactosylceramide-stimulated-splenocytes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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